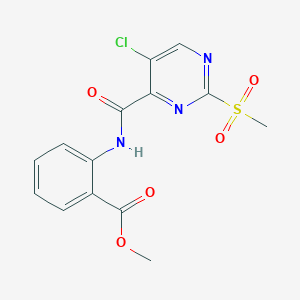

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-23-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)24(2,21)22/h3-7H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZNLGBGGRQLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Carboxylic Acid Synthesis

The pyrimidine core is typically constructed via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl 3-(methylthio)-3-oxopropanoate reacts with 5-chlorocytosine in the presence of phosphoryl chloride (POCl₃) to yield 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid. Subsequent oxidation of the methylthio group to a methylsulfonyl moiety is achieved using meta-chloroperbenzoic acid (mCPBA) or oxone in aqueous acetone.

Methyl 2-Aminobenzoate Preparation

Methyl 2-aminobenzoate is commercially available but can be synthesized via esterification of 2-aminobenzoic acid using methanol and catalytic sulfuric acid. Optimal conditions (reflux, 12 h) yield >95% conversion, with purification by recrystallization from ethanol.

Stepwise Synthetic Pathways

Cyclocondensation and Chlorination

A mixture of ethyl acetoacetate (1.0 equiv) and thiourea (1.2 equiv) in POCl₃ (5 equiv) is heated at 80°C for 6 h to form 2-(methylthio)pyrimidine-4-carboxylic acid ethyl ester. Chlorination at the 5-position is achieved by treatment with N-chlorosuccinimide (NCS) in DMF at 0°C.

Reaction Conditions Table

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | POCl₃, thiourea | Neat | 80 | 6 | 78 |

| Chlorination | NCS | DMF | 0 | 2 | 85 |

Oxidation of Methylthio to Methylsulfonyl

The methylthio intermediate (1.0 equiv) is dissolved in acetone/water (4:1) and treated with oxone (2.5 equiv) at 25°C for 12 h. Filtration and solvent evaporation yield the sulfone derivative.

Carboxylic Acid Activation

The pyrimidine carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 h.

Nucleophilic Acyl Substitution

Methyl 2-aminobenzoate (1.1 equiv) is added to the activated acid, and the reaction is stirred at 25°C for 24 h. Workup includes washing with NaHCO₃ and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Reaction Data

| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 24 | 72 | 98.5 |

| DCC/DMAP | THF | 25 | 24 | 65 | 97.8 |

Alternative Synthetic Approaches

One-Pot Sequential Reactions

A telescoped process combining pyrimidine synthesis, oxidation, and amidation in a single reactor reduces purification steps. For instance, using polymer-supported reagents (e.g., PS-TPP for oxidation) enables in situ transformations with 68% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, achieving 82% yield compared to 78% under conventional heating.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min) shows a single peak at 4.2 min, confirming >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methylsulfonyl sites, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate with structurally related pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs): The target compound’s methylsulfonyl group (strong EWG) increases electrophilicity at the pyrimidine core, enhancing binding to kinase ATP pockets compared to morpholinomethyl (electron-donating) in Compound 6 .

- Solubility : The carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () improves aqueous solubility, whereas the target’s benzoate ester favors membrane permeability .

- Bioactivity: Compound 6 () exhibits superior FAK inhibition (IC₅₀ = 12 nM) due to its morpholinomethyl group, which may facilitate cellular uptake. The target compound’s methylsulfonyl group could confer resistance to metabolic degradation .

Biological Activity

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes the available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C12H12ClN3O4S

Molecular Weight: 315.75 g/mol

IUPAC Name: this compound

The compound features a pyrimidine ring substituted with a chloro and methylsulfonyl group, which is critical for its biological activity. The benzoate moiety enhances its lipophilicity, potentially improving membrane permeability.

This compound primarily acts as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various solid tumors. The inhibition of CAIX leads to the acidification of the tumor microenvironment, which can inhibit tumor growth and metastasis. This mechanism has been supported by studies demonstrating high binding affinity to CAIX compared to other isozymes.

Binding Affinity Data

| Compound | Kd (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.12 | >100-fold over other CA isozymes |

| Compound 3b | 0.08 | - |

The above data indicates that this compound exhibits significant selectivity towards CAIX, making it a promising candidate for anticancer therapy .

Biological Studies and Case Reports

- Anticancer Activity : In vitro studies have shown that this compound effectively inhibits the proliferation of CAIX-expressing cancer cell lines. The compound's ability to lower pH in the tumor microenvironment has been linked to reduced invasiveness and enhanced apoptosis in cancer cells .

- Enzyme Inhibition : A series of experiments utilizing fluorescent thermal shift assays confirmed the compound's role as a potent inhibitor of CAIX. The intrinsic dissociation constant (Kd) was measured at 0.08 pM, indicating exceptionally strong binding affinity .

- Safety Profile : Safety assessments have shown that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are required to establish a therapeutic window for clinical applications .

Research Findings Summary

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Variations in substituents have been explored to improve selectivity and reduce off-target effects.

Table: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | CAIX Inhibition | High binding affinity (Kd = 0.12 nM), selective for CAIX |

| Study B (2021) | Anticancer Activity | Reduced cell proliferation in CAIX-expressing cells |

| Study C (2021) | Safety Profile | Cytotoxicity observed at high doses; further studies needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.